2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
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Description
2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C17H20N6O4S and its molecular weight is 404.45. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity
- Study of Antimicrobial Activity : Novel derivatives, including compounds similar to the one , have been synthesized and investigated for their antimicrobial activity against various bacterial and fungal strains. This area of research has shown promising results in identifying potential antibacterial and antifungal agents (Majithiya & Bheshdadia, 2022).
- Synthesis and Antimicrobial Activity of Pyrimidinone Derivatives : Similar compounds have been synthesized and tested as antimicrobial agents, highlighting the potential of these derivatives in combating various microbial infections (Hossan et al., 2012).
Crystal Structure and Molecular Interactions
- Crystal Structure Analysis : Studies have been conducted on the crystal structures of similar compounds, providing insights into their molecular interactions and conformational dynamics, which are crucial for understanding their biological activity (Subasri et al., 2016).
Potential in Cancer Research
- Synthesis and Anticancer Activity Evaluation : Related compounds have been synthesized and evaluated for their potential anticancer activity, indicating the relevance of these derivatives in cancer research and therapy (Horishny et al., 2021).
Anti-Inflammatory Applications
- Evaluation as Anti-Inflammatory Agents : The synthesis and evaluation of compounds with similar structures have been carried out to explore their effectiveness as anti-inflammatory agents, contributing to the development of new therapeutic options (Nikalje et al., 2015).
Properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-7-propan-2-ylpyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O4S/c1-8(2)13-19-14-12(16(25)23(5)17(26)22(14)4)15(20-13)28-7-11(24)18-10-6-9(3)27-21-10/h6,8H,7H2,1-5H3,(H,18,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDVHCQXPDERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC(=NC3=C2C(=O)N(C(=O)N3C)C)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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